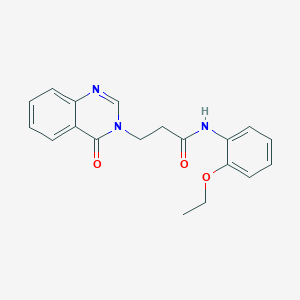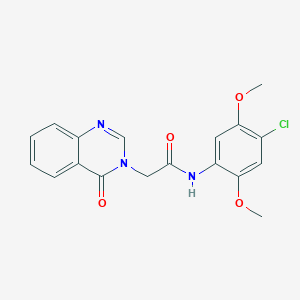![molecular formula C19H17N3O4 B277509 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid, also known as PBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBA is a small molecule that has a unique structure and properties that make it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of cellular signaling pathways. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as modulate the activity of cellular signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth, the modulation of cellular signaling pathways, and the promotion of wound healing. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid in lab experiments is its small size and unique structure, which make it a valuable tool for studying various biological processes. However, one of the limitations of using 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid is its potential toxicity and lack of specificity, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid, including the development of more specific and less toxic analogs, the exploration of its potential use as a diagnostic tool for various diseases, and the investigation of its potential applications in drug development and medical research. Further studies are needed to fully understand the mechanism of action of 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid and its potential applications in various fields.
Synthesis Methods
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by acylation with butyryl chloride. The final product is obtained through purification and isolation using column chromatography.
Scientific Research Applications
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medical research. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
Product Name |
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid |
|---|---|
Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-16(20-15-11-9-14(10-12-15)19(24)25)7-4-8-17-21-18(22-26-17)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,20,23)(H,24,25) |
InChI Key |
BHMXFNJSGKYYBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

